![molecular formula C24H18FN3O B2420828 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-63-4](/img/structure/B2420828.png)
5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3O and its molecular weight is 383.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic derivative with notable biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological properties based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is C20H18FN3. Its structure features a pyrazoloquinoline core, which is known for its diverse pharmacological activities. The presence of the 3-fluorophenyl and 4-methoxyphenyl substituents enhances its biological profile by potentially improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoloquinoline exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various pathogens, with MIC values indicating effective inhibition at low concentrations. In vitro tests revealed that compounds similar to this compound had MIC values ranging from 0.22 to 0.25μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation : The compound also demonstrated the ability to inhibit biofilm formation, which is crucial in preventing chronic infections associated with bacterial colonies .
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been extensively studied:
- Cell Cycle Arrest : In cancer cell lines, this compound was found to induce cell cycle arrest in the G2/M phase, inhibiting tubulin polymerization. This mechanism suggests its potential as a chemotherapeutic agent .
- IC50 Values : Compounds related to this structure exhibited IC50 values within the low micromolar range (0.08–12.07 mM), indicating substantial potency against various cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have been linked to their ability to inhibit nitric oxide (NO) production:
- Inhibition of iNOS and COX-2 : Studies indicated that certain derivatives significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Evaluation :
- Inflammation Models :
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline structure. Its molecular formula is C20H18FN3, with a molecular weight of approximately 335.37 g/mol. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups significantly influences its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit promising anticancer properties. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Certain derivatives have been observed to halt the cell cycle, preventing cancer cells from proliferating.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of 5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline against several cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 12 | Cell cycle arrest |
HeLa (Cervical) | 10 | Apoptosis and inhibition of proliferation |
This data indicates that structural modifications can enhance the anticancer potency of the compound while minimizing cytotoxicity.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Case Study: Inhibition of NO Production
In a comparative study, various derivatives were tested for their ability to inhibit NO production:
Compound | IC50 (μM) |
---|---|
Compound A | 0.39 |
Compound B | 0.45 |
Compound C | 0.50 |
These findings suggest that modifications to the compound can enhance its anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like fluorine enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
- Electron-Withdrawing Groups : Enhance interactions with biological targets.
- Bulky Substituents : May hinder access to active sites on enzymes or receptors.
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-11-9-17(10-12-19)23-21-15-28(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHMDZXTIQJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.